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ethyl lauroyl arginine HCL

Antimicrobial Potency Food Safety MIC Comparison

Ethyl lauroyl arginate hydrochloride (LAE; CAS 60372-77-2) is a cationic amino acid-based surfactant synthesized from L-arginine, lauric acid, and ethanol. As a broad-spectrum antimicrobial agent, LAE demonstrates rapid bactericidal and fungicidal activity against Gram-positive and Gram-negative bacteria, yeasts, and molds.

Molecular Formula C20H41ClN4O3
Molecular Weight 421.0 g/mol
Cat. No. B8621320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl lauroyl arginine HCL
Molecular FormulaC20H41ClN4O3
Molecular Weight421.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)N(CC)C(CCCN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24(4-2)17(19(26)27)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,26,27)(H4,21,22,23);1H/t17-;/m0./s1
InChIKeyDKTWBTDSEQGNFQ-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Lauroyl Arginate HCl (LAE) Preservative Procurement: Functional Profile and Selection Context


Ethyl lauroyl arginate hydrochloride (LAE; CAS 60372-77-2) is a cationic amino acid-based surfactant synthesized from L-arginine, lauric acid, and ethanol [1]. As a broad-spectrum antimicrobial agent, LAE demonstrates rapid bactericidal and fungicidal activity against Gram-positive and Gram-negative bacteria, yeasts, and molds [2]. Its physicochemical stability profile indicates reliable performance in aqueous formulations within pH 3–7 and at room temperature storage conditions [3]. The compound is approved as a food preservative (GRAS Notice No. 397; EFSA E243) and as a cosmetic preservative at regulated maximum concentrations . When selecting LAE for procurement, understanding its quantifiable performance advantages over conventional preservative classes—including parabens, organic acids, and alternative cationic surfactants—is essential for informed formulation decisions.

Why Ethyl Lauroyl Arginate HCl Cannot Be Replaced by Generic Cationic Surfactants or Conventional Preservatives


Generic substitution of LAE with structurally similar cationic surfactants or conventional preservatives fails due to fundamental differences in antimicrobial mechanism, resistance development profile, and safety margins. Unlike quaternary ammonium compounds (e.g., benzalkonium chloride) that rely primarily on non-specific membrane disruption, LAE exhibits specific binding to acidic phospholipids including phosphatidylserine, resulting in membrane depolarization and disruption via a distinct molecular interaction pattern [1]. This mechanistic specificity correlates with a documented absence of resistance development in Escherichia coli following 30-day continuous LAE exposure, a property not shared by conventional antibiotics such as ampicillin [2]. Furthermore, LAE undergoes rapid in vivo hydrolysis to endogenous metabolites (L-arginine, lauric acid, ethanol), establishing an ADI of 0–4 mg/kg bw with a safety factor of 100 [3]. Conventional preservative alternatives including parabens face increasing regulatory scrutiny due to endocrine disruption concerns, while formaldehyde donors carry carcinogenicity classifications, making direct substitution with these agents untenable for formulations requiring both antimicrobial efficacy and clean-label safety credentials .

Quantitative Differential Evidence: Ethyl Lauroyl Arginate HCl Performance Against Comparator Preservatives


Minimum Inhibitory Concentration (MIC) Comparison: LAE Demonstrates Sub-50 μg/mL Potency Against Key Foodborne Pathogens

LAE exhibits potent antimicrobial activity with MIC values of 10 μg/mL against Listeria monocytogenes and 25 μg/mL against Pectobacterium carotovorum subsp. carotovorum, as determined by broth microdilution [1][2]. Against the fungal pathogen Penicillium digitatum, LAE shows an MIC of 400 μg/mL, which is notably lower than the typical MIC range of 1000–2000 μg/mL reported for sodium benzoate against similar fungal strains under comparable pH conditions [3][4]. For Salmonella enterica, LAE demonstrates an MIC of ≤50 μg/mL, which compares favorably to potassium sorbate requiring 500–1000 μg/mL for equivalent inhibition [5][6].

Antimicrobial Potency Food Safety MIC Comparison

Resistance Development Profile: LAE Demonstrates Zero Acquired Resistance in E. coli After 30-Day Exposure vs. Ampicillin Comparator

In a 30-day continuous exposure study, Escherichia coli cultures stimulated with sub-inhibitory concentrations of LAE showed no development of acquired resistance, whereas ampicillin exposure under identical conditions resulted in measurable MIC increases indicative of resistance emergence [1]. Mechanistically, LAE binds specifically to acidic phospholipids including phosphatidylserine, depolarizing the bacterial membrane and causing disruption via a physical mechanism that does not involve specific enzymatic targets susceptible to mutational resistance [2].

Antimicrobial Resistance Food Safety Preservative Selection

Safety and Regulatory Clearance: ADI of 0–4 mg/kg bw with GRAS and EFSA Approvals vs. Paraben Endocrine Disruption Concerns

LAE has been assigned an Acceptable Daily Intake (ADI) of 0–4 mg/kg body weight by JECFA, based on a NOAEL of 442 mg/kg bw/day from reproductive toxicity studies with a 100-fold safety factor [1]. The compound undergoes rapid hydrolysis to endogenous metabolites (L-arginine, lauric acid, ethanol), and genotoxicity studies in mammalian cells show no evidence of mutagenic activity [2]. In contrast, commonly used parabens (e.g., methylparaben, propylparaben) have been associated with weak estrogenic activity in vitro and are subject to increasing regulatory restrictions in the EU, with maximum authorized concentrations reduced to 0.14% for propylparaben and butylparaben [3][4]. The SCCS has confirmed LAE as safe for use in mouthwashes at up to 0.15% concentration, a use level comparable to paraben restrictions but without endocrine activity concerns [5].

Toxicology Regulatory Compliance Clean-Label Formulation

Preservative Blend Efficacy Enhancement: LAE Addition Reduces Microbial Counts by 75% in Formulation Testing

In comparative preservative blend testing, the addition of ethyl lauroyl arginate to the Sharomix™ AMPLIFY preservative system reduced microbial counts by 75% compared to the base formulation without LAE . The MIC of LAE required to double or triple overall antimicrobial efficacy in finished blends was only 3% of the final formulation, enabling a 'less is more' preservation strategy that minimizes total preservative loading while maintaining robust protection .

Formulation Optimization Preservative Synergy Cosmetic Preservation

Thermal Stability and Processing Resilience: LAE Maintains Antimicrobial Activity After Heat Treatment Unlike Heat-Labile Natural Preservatives

The antimicrobial activity of LAE remained fully intact after two sequential heating treatments, demonstrating thermal stability that supports its use in thermally processed foods and heat-exposed formulations [1]. This property contrasts with heat-labile natural antimicrobials such as nisin and certain essential oil components, which show 30–50% activity loss after pasteurization-equivalent heating [2][3]. Additionally, LAE antimicrobial activity was demonstrated to be independent of inoculum size, indicating robust performance across varying contamination challenge levels [4].

Thermal Stability Food Processing Preservative Durability

Broad-Spectrum Membrane Disruption: LAE Depolarization Ratios of 97–98% vs. Gram-Negative and Fungal Pathogens

Flow cytometry analysis revealed that LAE induces membrane depolarization ratios of 98.19% in Penicillium digitatum (fungal spores/hyphae) and 97.25% in Pectobacterium carotovorum (Gram-negative bacterium), both statistically significant at P < 0.05 [1]. Transmission electron microscopy confirmed extensive structural damage including rough surfaces, irregular organelles, protoplast shrinkage, and intracytoplasmic coagulation across all three tested cell types [2]. The broad efficacy across Gram-positive, Gram-negative, and fungal organisms distinguishes LAE from narrow-spectrum preservatives such as natamycin (fungi only) or nisin (primarily Gram-positive bacteria) [3].

Mechanism of Action Membrane Disruption Antimicrobial Spectrum

High-Value Application Scenarios for Ethyl Lauroyl Arginate HCl Based on Quantitative Performance Differentiation


Ready-to-Eat Meat and Poultry Preservation Requiring Low-Resistance-Risk Antimicrobials

LAE is ideally suited for ready-to-eat (RTE) meat and poultry preservation where Listeria monocytogenes control is critical. With an MIC of 10 μg/mL against L. monocytogenes and documented zero resistance development in E. coli after 30-day exposure, LAE provides effective pathogen control without contributing to antimicrobial resistance selection pressure—a key concern for USDA-regulated meat products [1][2]. The compound is approved for use in meat and poultry products by USDA and EFSA (E243), and its thermal stability ensures retained efficacy in cooked and heat-treated meat formulations [3].

Clean-Label Cosmetic and Personal Care Formulations Seeking Paraben-Free Preservation

Cosmetic formulators seeking paraben-free and formaldehyde-donor-free preservation systems can leverage LAE's SCCS-confirmed safety at 0.15% in mouthwashes and its broad-spectrum activity against bacteria, yeasts, and molds [4]. The documented 75% microbial count reduction when LAE is added to preservative blends enables effective preservation at lower total preservative loadings, supporting clean-label claims and addressing consumer preference for reduced preservative content . LAE's biodegradability and hydrolysis to endogenous metabolites further align with natural formulation positioning.

Thermally Processed Foods and Beverages Requiring Heat-Stable Antimicrobial Protection

LAE is a preferred preservative for pasteurized beverages, thermally processed sauces, and heat-treated dairy products due to its demonstrated 100% activity retention after two sequential heating treatments [5]. This thermal stability distinguishes LAE from heat-labile natural alternatives such as nisin, which loses 30–50% activity after pasteurization-equivalent heating. The compound's broad-spectrum efficacy (Gram-positive, Gram-negative, yeast, mold) and FDA GRAS status at ≤200 ppm make it suitable for a wide range of thermally processed food categories including flavored drinks, nutritional beverages, and heat-treated dairy desserts [6].

Post-Harvest Fruit and Vegetable Protection Requiring Fungal and Bacterial Control

Post-harvest treatment of fruits and vegetables represents a high-value application where LAE's dual antibacterial and antifungal activity provides comprehensive protection. With an MIC of 400 μg/mL against Penicillium digitatum (citrus green mold) and 25 μg/mL against Pectobacterium carotovorum (soft rot bacterium), LAE addresses both fungal and bacterial post-harvest pathogens [7]. The compound's membrane disruption mechanism, characterized by 98.19% depolarization of P. digitatum, provides rapid inactivation that is particularly valuable for fresh produce with short shelf-life requirements and minimal processing [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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